Substance P (6-11) is a neuropeptide derived from the larger peptide substance P, which plays a significant role in pain perception and inflammatory processes. The specific fragment known as substance P (6-11) comprises the amino acid sequence from positions 6 to 11 of the full substance P molecule. This peptide has garnered attention for its biological activities, particularly its interactions with neurokinin receptors, which are implicated in various physiological responses including pain modulation and neurogenic inflammation.
Substance P (6-11) is primarily sourced from the central nervous system and is classified under tachykinins, a family of neuropeptides. Tachykinins are characterized by their ability to bind to specific receptors, namely neurokinin-1, neurokinin-2, and neurokinin-3 receptors. The classification of substance P (6-11) as a tachykinin is crucial due to its functional implications in neurotransmission and receptor signaling pathways.
The synthesis of substance P (6-11) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Variations in synthesis techniques may include the use of photocleavable resins, which facilitate the release of the synthesized peptide from the resin upon exposure to light.
One notable approach involved the use of a photocleavable 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene resin to synthesize sequential peptides corresponding to substance P (6-11). This method enhances the efficiency and purity of the final product by allowing for precise control over the coupling reactions and subsequent cleavage steps .
The molecular structure of substance P (6-11) consists of six amino acids: phenylalanine, glycine, leucine, methionine, and an amide group at the C-terminal. The specific sequence is critical for its biological activity and receptor binding capabilities.
The conformation of substance P (6-11) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy. These methods provide insights into the secondary structure and potential active conformations that facilitate receptor interaction .
Substance P (6-11) participates in various biochemical reactions primarily through its interaction with neurokinin receptors. Upon binding to these receptors, it activates intracellular signaling pathways that lead to physiological responses such as pain sensation and inflammation.
The binding affinity and selectivity of substance P (6-11) for different neurokinin receptors can be quantitatively assessed using radiolabeled ligand binding assays. These assays measure the displacement of radiolabeled substance P by various analogs to determine relative potencies .
The mechanism of action for substance P (6-11) involves its binding to neurokinin receptors on target cells. This interaction triggers a cascade of intracellular events mediated by G-proteins, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate and diacylglycerol. These second messengers facilitate calcium release from endoplasmic reticulum stores, resulting in cellular responses such as muscle contraction or neurotransmitter release.
Research has shown that substance P (6-11) exhibits a higher potency at neurokinin-1 receptors compared to other tachykinins, indicating its specific role in mediating pain pathways .
Substance P (6-11) is typically presented as a white powder that is soluble in water and other polar solvents. Its solubility characteristics are essential for its bioavailability in physiological systems.
The peptide exhibits stability under physiological conditions but may undergo degradation through enzymatic hydrolysis by peptidases. Its chemical properties allow it to interact with various biological membranes and proteins, facilitating its role as a signaling molecule.
Substance P (6-11) has been extensively studied for its role in pain management and inflammatory diseases. Its ability to selectively activate neurokinin receptors makes it a valuable tool in pharmacological research aimed at developing new analgesics or anti-inflammatory agents. Additionally, it serves as a model compound for studying receptor interactions and signal transduction mechanisms within cells .
The interaction between Substance P (6-11) and the NK-1 receptor induces distinct spatial rearrangements within the receptor’s transmembrane (TM) domains compared to full-length Substance P. Biophysical and structural studies reveal that:
Key Insight: The truncated peptide’s reduced structural footprint limits its capacity to induce global conformational changes, resulting in partial activation of select signaling branches.
Substance P (6-11) exhibits a pronounced bias toward Gαq/11-dependent signaling, with minimal engagement of Gαi/o pathways. Experimental data demonstrate:
Table 1: Signaling Efficacy of Substance P (6-11) Across Pathways
Pathway | Assay System | EC₅₀/IC₅₀ | Max Efficacy (% Full SP) |
---|---|---|---|
Gαq/IP1 Production | Rat Urinary Bladder | 4 nM | 60% |
Insulin Inhibition | Rat Pancreatic Islets | 1 nM | 45% |
β-Arrestin Recruitment | CHO-K1 Cells | >1,000 nM | <20% |
The intracellular loop (ICL) domains of NK-1 receptors function as molecular switches that determine G protein selectivity. Substance P (6-11)’s biased signaling arises from its selective engagement of these regions:
Table 2: Modifications of Substance P (6-11) and Functional Outcomes
Analog | Modification | Receptor Affinity | Gαq Efficacy | β-Arrestin Recruitment |
---|---|---|---|---|
Substance P (6-11) (native) | None | High (Kd = 2 nM) | +++ | + |
[Glp⁶]-Substance P (6-11) | N-terminal pyroglutamate | Moderate | ++ | Undetectable |
Nα-(3-Iododesaminotyrosyl)-SP(6-11) | N-terminal iodotyrosine | High | ++++ | ++ |
Design Principle: Structural modifications at the N-terminus (e.g., pyroglutamate in [Glp⁶]-SP(6-11)) further amplify bias by sterically hindering receptor interactions with GRKs [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7